(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13(2)27-16-9-7-14(8-10-16)17-11-18(23-22-17)20(26)24-21-12-15-5-3-4-6-19(15)25/h3-13,25H,1-2H3,(H,22,23)(H,24,26)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMZOUGMNRXRAS-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C20H20N4O3
- Molar Mass : 364.4 g/mol
- CAS Number : 1285535-64-9
- Density : 1.26 g/cm³ (predicted)
- pKa : 8.24 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molar Mass | 364.4 g/mol |
| Density | 1.26 g/cm³ |
| pKa | 8.24 |
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit notable antioxidant properties. The presence of the acylhydrazone moiety in the pyrazole core has been linked to increased radical scavenging activity. For instance, derivatives with flexible chains on the N1 position demonstrated significant inhibition of reactive oxygen species (ROS) in human platelets, suggesting potential therapeutic applications in oxidative stress-related diseases .
Anticancer Activity
The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. In a study conducted by the National Cancer Institute, it was found that certain derivatives exhibited growth inhibition percentages exceeding 40% across multiple cancer types. Notably, compounds with hindered substituents on the catechol portion showed promising results, indicating that structural modifications can enhance anticancer efficacy .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 45 |
| MCF-7 (Breast) | 50 | |
| HeLa (Cervical) | 42 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. It demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for staphylococcal and enterococcal strains. The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Enterococcus faecalis | 62.5 | Bactericidal |
Case Studies
-
Study on Antioxidant Properties :
A series of experiments highlighted that the compound's structural features significantly enhance its ability to scavenge free radicals, making it a candidate for further development in antioxidant therapies. -
Anticancer Efficacy :
In vitro studies revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action that warrants deeper investigation. -
Antimicrobial Mechanism :
Further research into its antimicrobial capabilities showed that the compound could disrupt biofilm formation in bacterial cultures, indicating potential use in treating biofilm-associated infections.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antioxidant Activity
Research indicates that pyrazole derivatives, including (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against various pathogens. The compound's structure facilitates interactions with microbial targets, leading to inhibition of growth .
Anticancer Potential
The compound has shown promise in anticancer research. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various pyrazole derivatives using DPPH, nitric oxide, and superoxide radical scavenging assays. Results indicated that (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against several bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
Chemical Reactions Analysis
Hydrazone Group Reactivity
The hydrazone moiety (-NH-N=CH-) enables nucleophilic additions and complexation reactions:
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Acid-catalyzed hydrolysis yields 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid and 2-hydroxybenzaldehyde under reflux with HCl (6 h, 75% yield) .
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Schiff base formation occurs with aldehydes/ketones via condensation, producing bis-hydrazone derivatives (e.g., reaction with 4-nitrobenzaldehyde at 60°C in ethanol, 82% yield) .
Table 1: Representative Hydrazone Reactions
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | Pyrazole acid + aldehyde | 75 |
| Schiff base | Ethanol, 60°C, 4h | Bis-hydrazone derivatives | 82 |
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic substitutions and cycloadditions:
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Nitration at the 4-position using HNO₃/H₂SO₄ yields mono-nitro derivatives (65% yield) .
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1,3-Dipolar cycloaddition with diazo compounds forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines under Zn(OTf)₂ catalysis) .
Key Mechanistic Insights :
-
Electrophilic attack occurs preferentially at position 4 due to π-excess character .
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Substituents on the phenyl group (e.g., isopropoxy) direct regioselectivity in cross-coupling reactions .
Aromatic Substitution Reactions
The 4-isopropoxyphenyl group undergoes:
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O-Dealkylation with BBr₃ in CH₂Cl₂ (-78°C → RT, 12h) to form phenolic derivatives (89% yield) .
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Halogenation via electrophilic bromination (Br₂/FeBr₃) at the para position relative to the pyrazole attachment.
Metal Complexation
The compound acts as a polydentate ligand:
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Forms stable complexes with Cu(II), Ni(II), and Zn(II) in ethanolic solutions.
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Cu(II) complex exhibits distorted octahedral geometry (UV-Vis λmax = 650 nm; magnetic moment = 1.73 BM) .
Table 2: Metal Complex Properties
| Metal Ion | Geometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Octahedral | 12.4 ± 0.3 |
| Ni²⁺ | Square planar | 10.8 ± 0.2 |
Oxidation and Reduction
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Oxidation with KMnO₄/H₂SO₄ cleaves the hydrazone bond, generating pyrazole-5-carboxylic acid and 2-hydroxybenzoic acid.
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Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to -NH-NH-CH₂-, altering biological activity .
Biological Activity Correlation
Structural modifications via these reactions significantly impact pharmacological properties:
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Nitro derivatives show enhanced anti-inflammatory activity (IC₅₀ = 12.8 μM vs COX-2) .
-
Metal complexes exhibit improved antimicrobial potency (MIC = 8 μg/mL vs S. aureus) .
This comprehensive analysis demonstrates the compound's versatility as a synthetic intermediate. Strategic functionalization enables tuning of electronic properties and bioactivity profiles, supporting its potential in medicinal chemistry applications .
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazole-Carbohydrazide Derivatives
Structural and Electronic Comparisons
Substituents on the benzylidene and pyrazole rings significantly influence electronic properties and bioactivity. Key analogs include:
Key Findings :
- Electron-Donating Groups (e.g., methoxy, dimethylamino): Lower HOMO-LUMO gaps enhance charge transfer, improving binding to biological targets .
- Hydroxy vs.
- Isopropoxy vs. Chloro : The isopropoxy group in the target compound balances lipophilicity and steric bulk, contrasting with E-DPPC’s chloro substituents, which prioritize electronic effects over solubility .
Pharmacological Activity
Anticancer Activity
- Target Compound : Predicted to induce apoptosis via hydrazone-mediated caspase activation, akin to Liang-Wen Zheng’s analog (compound 26), which inhibited A549 cell growth (IC₅₀ = 8.2 μM) .
- E-MABPC: Exhibited superior cytotoxicity (IC₅₀ = 6.5 μM) against MCF-7 cells due to its electron-rich dimethylamino group enhancing DNA intercalation .
Spectroscopic and Computational Insights
- FT-IR/NMR : The target compound’s O-H stretch (3250 cm⁻¹) and C=N vibration (1610 cm⁻¹) align with E-MBPC but differ from E-DPPC’s C-Cl peaks (750 cm⁻¹) .
- DFT Calculations : The isopropoxy group contributes to a higher Mulliken charge on the hydrazone N atom (+0.32 e), favoring electrophilic interactions .
Q & A
Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?
The compound is synthesized via Schiff base condensation between 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide and 2-hydroxybenzaldehyde derivatives. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and FT-IR spectroscopy (imine C=N stretch ~1600 cm⁻¹) to confirm hydrazone bond formation. Post-synthesis, purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- FT-IR : Identifies functional groups (e.g., C=N, NH, phenolic O-H).
- ¹H/¹³C NMR : Confirms aromatic proton environments, hydrazide NH signals (~10–12 ppm), and isopropoxy methyl splitting patterns.
- ESI-MS : Validates molecular ion peaks and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolves 3D geometry and crystallographic packing (performed using SHELXL ) .
Advanced Research Questions
Q. How do solvation models (e.g., IEFPCM) in DFT calculations improve predictions of electronic properties compared to gas-phase models?
Solvation models like IEFPCM (integral equation formalism polarizable continuum model) account for solvent effects, refining predictions of dipole moments, HOMO-LUMO gaps, and charge distribution. For example, aqueous-phase calculations using B3LYP/6-311 G** basis sets align better with experimental solvatochromic shifts than gas-phase models, particularly for polar solvents .
Q. How can discrepancies between experimental (X-ray) and computational (DFT) geometries be resolved?
Discrepancies often arise from crystal packing forces (e.g., hydrogen bonding, van der Waals interactions) absent in isolated-molecule DFT. To resolve:
- Use periodic boundary conditions in DFT to simulate crystal environments.
- Validate computational parameters (e.g., hybrid functionals like B3LYP, dispersion corrections).
- Refine X-ray data with SHELXL and analyze intermolecular interactions using Mercury or CrystalExplorer .
Q. What methodological strategies are used in molecular docking studies to evaluate pharmacological potential?
- Target selection : Prioritize receptors with structural homology to pyrazole-carbohydrazide-binding proteins (e.g., cannabinoid receptors ).
- Software : AutoDock Vina or Glide for docking simulations, validated by binding affinity comparisons (ΔG calculations).
- Validation : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability over 50–100 ns trajectories .
Q. How can low yields in hydrazide-based condensations be mitigated?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of aldehyde to hydrazide to drive equilibrium.
- Dean-Stark trap : Remove water to shift equilibrium toward imine formation.
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) and improve yields by 15–20% .
Methodological Challenges
Q. What are the limitations of vibrational spectroscopy in distinguishing tautomeric forms?
FT-IR and Raman spectra may overlap for keto-enol tautomers. To address:
- Combine NMR solvent studies (e.g., DMSO-d6 vs. CDCl3) to detect tautomer-sensitive NH/OH shifts.
- Perform DFT frequency calculations to map tautomer-specific vibrational modes .
Q. How to design experiments to correlate electronic properties (e.g., HOMO-LUMO) with bioactivity?
- In silico : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict nucleophilic/electrophilic sites.
- In vitro : Test radical scavenging (DPPH assay) or enzyme inhibition (e.g., α-glucosidase) and correlate with computed electron affinity .
Contradiction Analysis
Q. How to interpret conflicting results between in vitro bioactivity and docking scores?
Discrepancies may arise from implicit solvent approximations in docking or off-target effects . Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
